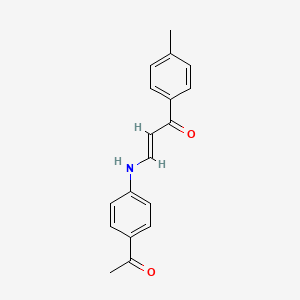![molecular formula C14H14N2O4 B1225576 (7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate CAS No. 3567-35-9](/img/structure/B1225576.png)
(7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate is a complex organic compound with the molecular formula C16H17N3O7. It is known for its unique structure, which includes a pyrroloindole core, making it a subject of interest in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring are employed to ensure consistent quality and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
(7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to alter the oxidation state of the compound.
Substitution: Commonly involves replacing one functional group with another
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures and pH levels to ensure desired outcomes .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Applications De Recherche Scientifique
(7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism by which (7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in critical biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Hydroxy-7-methoxymitosene carbamate
- (3-carbamoyloxy-6-methoxy-7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-3-yl) carbamate
- (7R,8S)-7-methoxy-12-methyl-10,13-dioxo-11-(propylamino)-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate .
Uniqueness
What sets (7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate apart from similar compounds is its specific structural configuration, which imparts unique chemical and biological properties.
Propriétés
Numéro CAS |
3567-35-9 |
|---|---|
Formule moléculaire |
C14H14N2O4 |
Poids moléculaire |
274.27 g/mol |
Nom IUPAC |
(7-methyl-5,8-dioxo-2,3-dihydro-1H-pyrrolo[1,2-a]indol-4-yl)methyl carbamate |
InChI |
InChI=1S/C14H14N2O4/c1-7-5-10(17)11-8(6-20-14(15)19)9-3-2-4-16(9)12(11)13(7)18/h5H,2-4,6H2,1H3,(H2,15,19) |
Clé InChI |
CWDCKPDZWAUGCG-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C2=C(C1=O)N3CCCC3=C2COC(=O)N |
SMILES canonique |
CC1=CC(=O)C2=C(C1=O)N3CCCC3=C2COC(=O)N |
Key on ui other cas no. |
3567-35-9 |
Synonymes |
mitosene |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-(4-Fluorophenyl)-3-[4-(4-fluorophenyl)-2-methyl-5-(trifluoromethyl)-3-pyrazolyl]urea](/img/structure/B1225496.png)
![4-methoxy-N-[1-methyl-2-oxo-6-(trifluoromethyl)-3-pyridinyl]benzamide](/img/structure/B1225497.png)
![2-[[5-(1,3-benzodioxol-5-yl)-1,3,4-oxadiazol-2-yl]thio]-N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetamide](/img/structure/B1225498.png)
![N-[3-(4-chlorophenyl)-5-oxo-4-pyrazolidinyl]-3-methylbenzamide](/img/structure/B1225502.png)
![5-Chloro-7-[3-pyridinyl-(2-pyridinylamino)methyl]-8-quinolinol](/img/structure/B1225503.png)
![5-[[2,3-Dihydro-1,4-benzodioxin-3-yl(oxo)methyl]amino]benzene-1,3-dicarboxylic acid dimethyl ester](/img/structure/B1225504.png)
![2-[acetyl(2-furanylmethyl)amino]-N-(4-chlorophenyl)-5-methyl-4-thiazolecarboxamide](/img/structure/B1225505.png)


![5-bromo-N-[2-(4-methyl-1-piperazinyl)phenyl]-2-furancarboxamide](/img/structure/B1225514.png)
![N-[2-(diethylamino)ethyl]-2-(2-furanyl)-4-quinolinecarboxamide](/img/structure/B1225516.png)
![N-(4-methoxyphenyl)-5-[(4-methylphenyl)methyl]furan-2-carboxamide](/img/structure/B1225518.png)
![N-[4-(4-acetyl-1-piperazinyl)-3-chlorophenyl]-2-furancarboxamide](/img/structure/B1225519.png)
